

Technical Guide: Spectroscopic and Mechanistic Analysis of AI11

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Compound of Interest

Compound Name: AI11

Cat. No.: B1192106

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Disclaimer: Publicly available spectroscopic data for a compound specifically designated "AI11" is not available. This guide has been generated using acetylsalicylic acid (Aspirin) as a representative small molecule to demonstrate the required format and content for a comprehensive technical whitepaper, including spectroscopic data, experimental protocols, and signaling pathway visualizations. All data and diagrams presented herein pertain to acetylsalicylic acid.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectroscopic characterization (NMR, MS, IR) and a key signaling pathway for the representative molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for the representative compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ^1H and ^{13}C NMR data are presented below.

Table 1: ^1H NMR Data for Acetylsalicylic Acid (Solvent: CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.77	Singlet	1H	Carboxylic acid proton (-COOH)[1]
8.12	Doublet	1H	Aromatic proton (ortho to -COOH)
7.66	Triplet	1H	Aromatic proton (para to -O-acetyl)
7.28	Triplet	1H	Aromatic proton (para to -COOH)
7.16	Doublet	1H	Aromatic proton (ortho to -O-acetyl)[1]

| 2.36 | Singlet | 3H | Methyl protons (-COCH₃)[1] |

Table 2: ¹³C NMR Data for Acetylsalicylic Acid (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
170.06	Carboxylic acid carbon (-COOH)[2]
169.78	Ester carbonyl carbon (-OCOCH ₃)[2]
151.25	Aromatic carbon attached to ester
134.90	Aromatic CH
132.52	Aromatic CH
126.18	Aromatic CH
124.01	Aromatic CH
122.24	Aromatic carbon attached to carboxylic acid

| 21.02 | Methyl carbon (-COCH₃)[2] |

Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for Acetylsalicylic Acid

m/z	Interpretation
180	Molecular ion $[M]^+$
163	$[M - \text{CH}_3\text{CO}]^+$ (Loss of acetyl group) [3]
138	$[M - \text{C}_2\text{H}_2\text{O}]^+$ (Loss of ketene from acetyl group)
121	$[M - \text{CH}_3\text{COO}]^+$ (Loss of acetate group) [3]
120	$[M - \text{H}_2\text{O} - \text{C}_2\text{H}_2\text{O}]^+$ (Loss of water and ketene) [4]

| 92 | $[\text{C}_6\text{H}_4\text{O}]^+$ (Loss of CO from the phenolic group)[\[4\]](#) |

Infrared (IR) Spectroscopy

IR spectroscopy was used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for Acetylsalicylic Acid

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid) [5]
1749	Strong	C=O stretch (Ester) [6]
1679	Strong	C=O stretch (Carboxylic acid) [6]
1629	Strong	C=C stretch (Aromatic) [5]

| 1324-1235 | Strong | C-O stretch (Carboxyl and Ester)[\[7\]](#) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: A concentrated sample (<300 mM) of acetylsalicylic acid was prepared in deuterated chloroform (CDCl_3)[8].
- ^1H NMR Acquisition: The ^1H NMR spectrum was recorded with a spectral width of 6510.42 Hz and 1024 complex points[8].
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded with a spectral width of 23584.9 Hz and 32768 complex points[8].
- Data Processing: All spectra were referenced to the residual solvent peak.

Mass Spectrometry Protocol

- Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
- Sample Preparation: The sample was dissolved in a suitable solvent such as a mixture of acetonitrile and water.
- Analysis: The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and its fragments were recorded. Collision-induced dissociation (CID) was used to generate fragment ions[3].

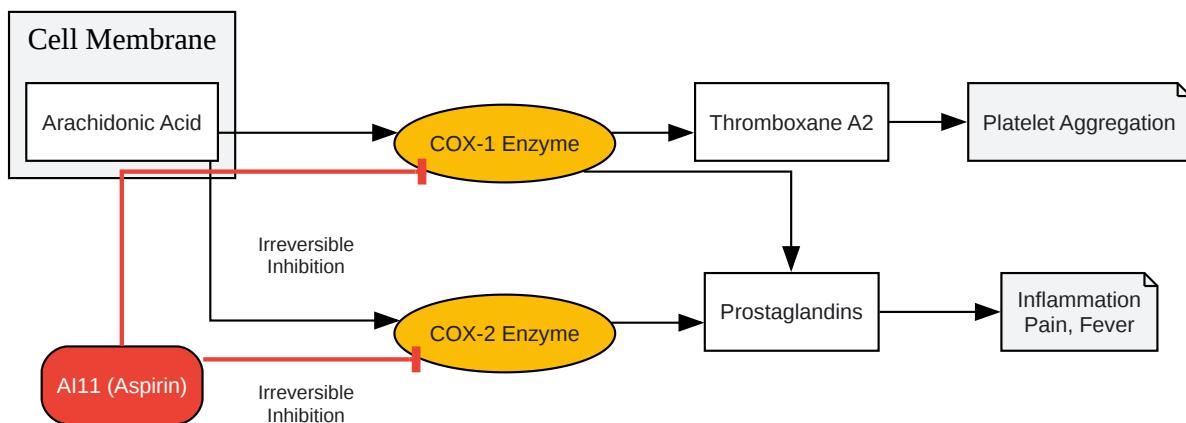
IR Spectroscopy Protocol

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond ATR crystal of the spectrometer[6].

- Data Acquisition: The FTIR spectra were recorded in the range of 4000-400 cm^{-1} ^[5]. A background spectrum of the empty ATR crystal was taken and subtracted from the sample spectrum.

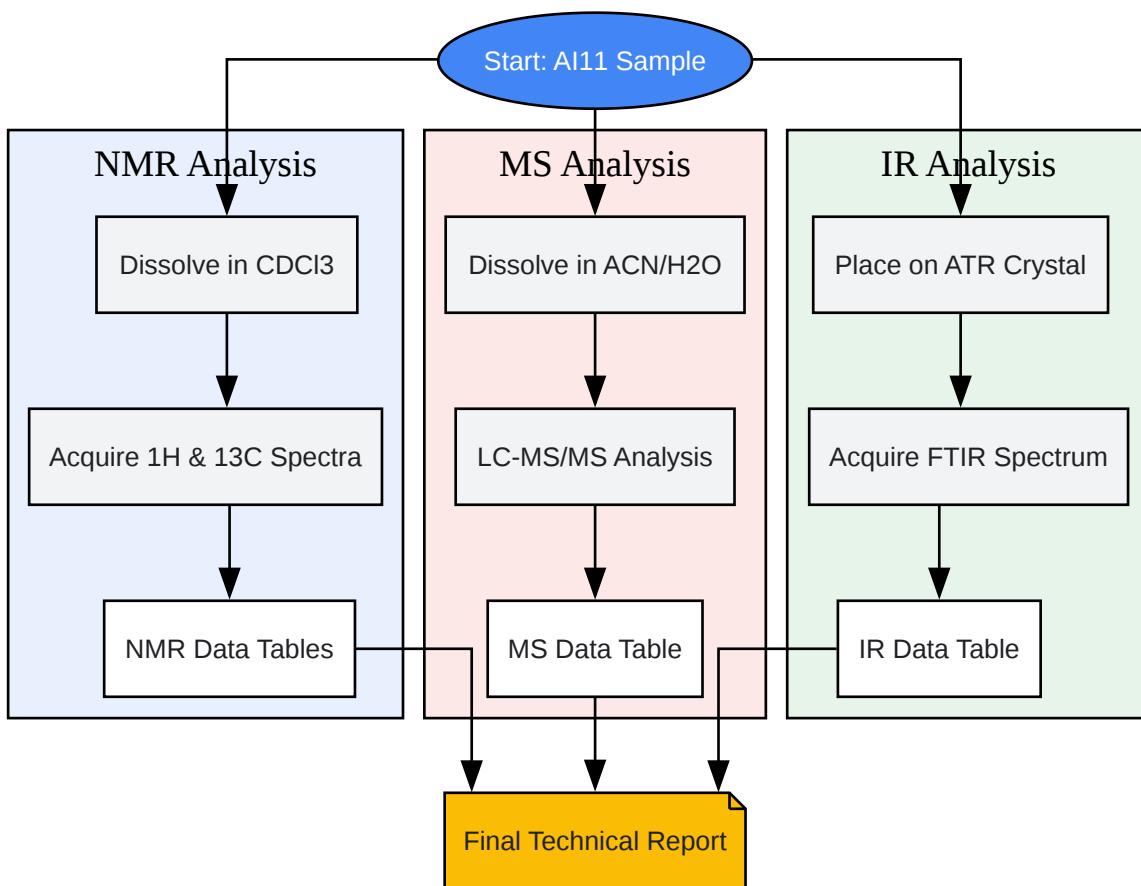
Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow.



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Caption: Mechanism of action of **AI11** (Aspirin) via irreversible inhibition of COX-1 and COX-2 enzymes.



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Caption: General experimental workflow for the spectroscopic analysis of **AI11**.

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